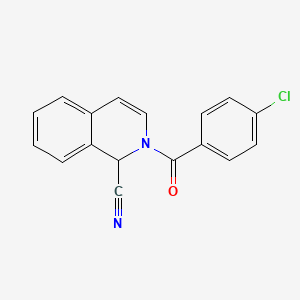
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the isoquinoline ring system, along with a carbonitrile group
Métodos De Preparación
The synthesis of 2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 1,2-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or thiols replace the nitrile group, forming amides or thioamides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2-(4-Chlorobenzoyl)-1,2-dihydroisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
4-Chlorobenzoyl chloride: A precursor in the synthesis of various organic compounds, including pharmaceuticals.
1,2-Dihydroisoquinoline: A core structure in many bioactive molecules and pharmaceuticals.
Benzoyl chloride derivatives: Compounds with similar chemical properties and reactivity, used in organic synthesis and industrial applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Propiedades
Número CAS |
58021-74-2 |
|---|---|
Fórmula molecular |
C17H11ClN2O |
Peso molecular |
294.7 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-14-7-5-13(6-8-14)17(21)20-10-9-12-3-1-2-4-15(12)16(20)11-19/h1-10,16H |
Clave InChI |
WUOIQKKMXXLJPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(N(C=CC2=C1)C(=O)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


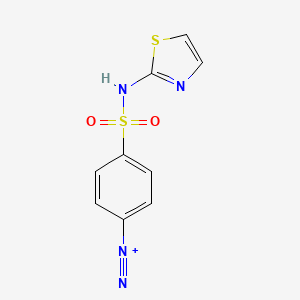


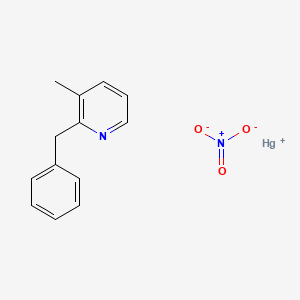
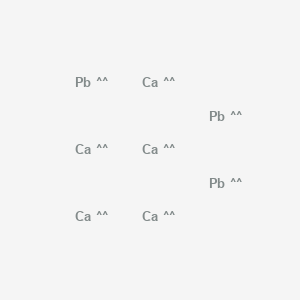
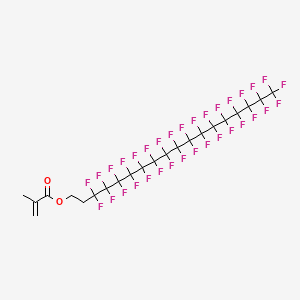
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
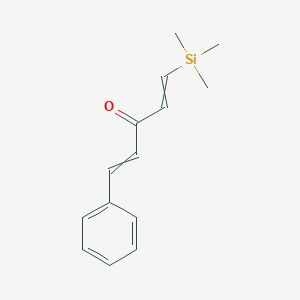
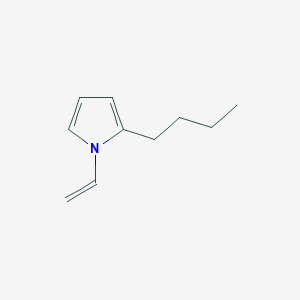
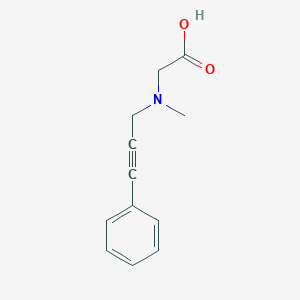
![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)

